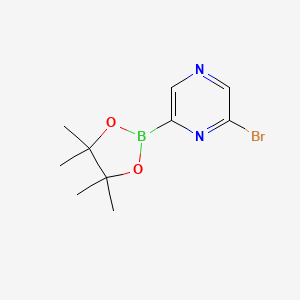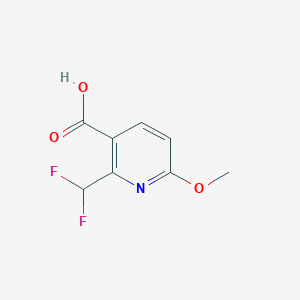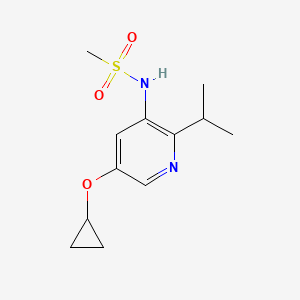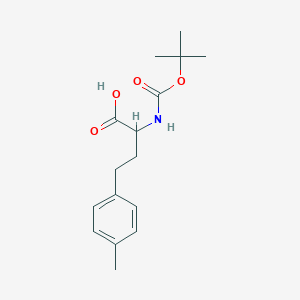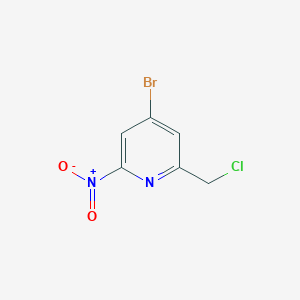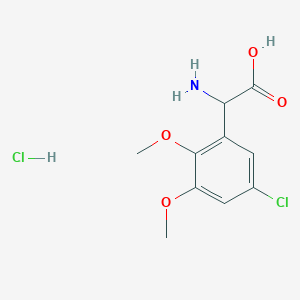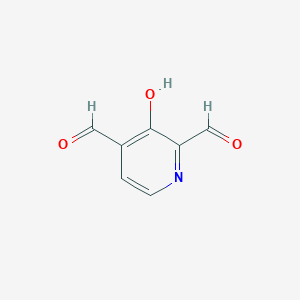
3-Hydroxypyridine-2,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypyridine-2,4-dicarbaldehyde: is a derivative of pyridine, characterized by the presence of hydroxyl and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxypyridine-2,4-dicarbaldehyde typically involves the hydroxylation of pyridine derivatives. One common method includes dissolving 3-chloropyridine in a solvent, heating to 130-140°C, and adding a basic hydroxide in batches. The reaction mixture is then neutralized with concentrated hydrochloric acid, followed by methanol reflux and filtration .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and aldehyde groups, which are reactive under different conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce the aldehyde groups to primary alcohols.
Substitution: Substitution reactions can occur at the pyridine ring, facilitated by various catalysts and reagents.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-hydroxypyridine-2,4-dicarbaldehyde is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating derivatives with specific properties .
Biology and Medicine: Its structural similarity to certain vitamins and coenzymes makes it a useful intermediate in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pesticides, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-hydroxypyridine-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and aldehyde groups facilitate these interactions, leading to the formation of various products .
Comparación Con Compuestos Similares
- Picolinaldehyde (2-formylpyridine)
- Nicotinaldehyde (3-formylpyridine)
- Isonicotinaldehyde (4-formylpyridine)
Comparison: 3-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the pyridine ring. This dual functionality enhances its reactivity compared to other pyridinecarboxaldehydes, making it more versatile for various applications .
Propiedades
Fórmula molecular |
C7H5NO3 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
3-hydroxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-8-6(4-10)7(5)11/h1-4,11H |
Clave InChI |
CCPFNTJWWQQIIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




